NK1 Receptor Antagonism: Quantified Potency Differential Between Benzomalvin B and Benzomalvin A
In a direct head-to-head comparison from the primary discovery publication, Benzomalvin B is characterized as 'only weakly active' against the NK1 receptor, in stark contrast to Benzomalvin A which exhibits quantifiable inhibitory constants (Ki) [1]. This difference is not merely qualitative; the data establish that at a single, high concentration (100 μg/mL, approximately 264 μM), Benzomalvin B inhibits only 24% of substance P binding . By contrast, Benzomalvin A achieves half-maximal inhibition (Ki) at concentrations of 12 μM, 42 μM, and 43 μM at guinea pig, rat, and human NK1 receptors, respectively [1].
| Evidence Dimension | Inhibition of [³H]substance P binding to neurokinin-1 (NK1) receptor |
|---|---|
| Target Compound Data | 24% inhibition at 100 μg/mL (approx. 264 μM) |
| Comparator Or Baseline | Benzomalvin A: Ki = 12 μM (guinea pig), 42 μM (rat), 43 μM (human) [1] |
| Quantified Difference | Benzomalvin A demonstrates potent, species-specific inhibition with defined Ki values, while Benzomalvin B exhibits only partial (24%) inhibition at a concentration >6-fold higher than the highest Ki for Benzomalvin A. |
| Conditions | In vitro radioligand binding assay using [³H]substance P and membrane preparations from guinea pig, rat, and human tissues expressing NK1 receptors. |
Why This Matters
This stark potency differential establishes Benzomalvin B as a weak/partial antagonist, making it an essential low-activity control for validating assay sensitivity and target engagement when using Benzomalvin A, rather than a viable substitute.
- [1] Sun HH, Barrow CJ, Sedlock DM, Gillum AM, Cooper R. Benzomalvins, new substance P inhibitors from a Penicillium sp. J Antibiot (Tokyo). 1994 May;47(5):515-22. View Source
